2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride
Overview
Description
2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3S and its molecular weight is 292.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of 2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride are P-glycoprotein (P-gp) and carbonic anhydrase XII (hCA XII) . These proteins play a crucial role in multidrug resistance (MDR) in cancer cells .
Mode of Action
This compound interacts with its targets, P-gp and hCA XII, to overcome the P-gp-mediated multidrug resistance (MDR) in cancer cells . The compound contains both P-gp and hCA XII binding groups on the two nitrogen atoms of the heterocyclic ring .
Biochemical Pathways
It is known that p-gp and hca xii are involved in drug resistance mechanisms in cancer cells .
Pharmacokinetics
It is known that the compound’s structure was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microbial cells and the inhibition of DNA gyrase . This suggests that the compound is taken up by microbial cells, resulting in cell disruption .
Action Environment
It is known that the compound’s effectiveness can be influenced by the presence of other proteins in the cell, such as p-gp and hca xii .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)-1,3-benzothiazole dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal functions . The compound’s interaction with these enzymes often involves binding to active sites, leading to inhibition of enzyme activity and subsequent antibacterial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, the compound can interfere with cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and other vital cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as bacterial DNA gyrase, inhibiting its activity and preventing DNA replication . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. The compound also affects gene expression by binding to regulatory proteins and altering their activity, which can lead to changes in the expression of multiple genes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial activity, without significant toxicity . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to the accumulation of metabolic intermediates and disruption of normal metabolic flux . These interactions can also affect metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates and exerts its biological effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability, which determine the compound’s localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the bacterial cell membrane, where it interacts with membrane-bound enzymes and disrupts their function . This localization is essential for the compound’s antibacterial activity and other biological effects .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;;/h1-4,12H,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBYMBGOSIKCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928026-66-8 | |
Record name | 2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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